molecular formula C15H17NO5 B1393840 5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid CAS No. 899762-52-8

5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid

Cat. No. B1393840
CAS RN: 899762-52-8
M. Wt: 291.3 g/mol
InChI Key: BOVXDZQCJJCKIU-UHFFFAOYSA-N
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Description

5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C15H17NO5 and a molecular weight of 291.30 .


Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes compounds like 5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound involves conjugative interactions in the phenyl ring that lead to significant stabilization energies . The π (C 1 –C 6)→π* (C 4 –C 5), π (C 2 –C 3)→π* (C 1 –C 6), and π (C 4 –C 5)→π* (C 2 –C 3) interactions are particularly noteworthy .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily based on the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This reaction method has been developed to synthesize 5-methylpyrrolidine-3-carboxylic acid with 97% ee in two steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 291.30 . Further details about its physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Spectroscopic Properties 5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid and its derivatives have been synthesized and analyzed through various spectroscopic techniques. Devi et al. (2020) investigated the spectroscopic properties of a similar compound using techniques such as FT-IR, NMR, and UV, alongside quantum chemical methods. They also studied other properties like Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order polarizability (Devi, Bishnoi, & Fatma, 2020).

Biological Evaluation and Antibacterial Applications Derivatives of 5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid have been synthesized with the intention of creating potential antibacterial drugs. Devi et al. (2018) synthesized various derivatives and evaluated their in vitro antibacterial activity against gram-positive and gram-negative bacteria. Some compounds demonstrated moderate to good activity against the tested microbes (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).

Fluorescence Sensing The compound and its derivatives have shown potential in fluorescence sensing. Song et al. (2019) synthesized lanthanide metal-organic frameworks using a derivative of 5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid. These frameworks demonstrated sensitive luminescence quenching responses to aniline, indicating their potential use in fluorescence-based sensing applications (Song, Wen, Luo, Jia, Zhang, Su, & Zhou, 2019).

properties

IUPAC Name

5-oxo-1-(4-propoxycarbonylphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-2-7-21-15(20)10-3-5-12(6-4-10)16-9-11(14(18)19)8-13(16)17/h3-6,11H,2,7-9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVXDZQCJJCKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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